Product packaging for mitoTracker Orange(Cat. No.:)

mitoTracker Orange

Cat. No.: B1264296
M. Wt: 427.4 g/mol
InChI Key: FZTMEYOUQQFBJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoTracker Orange dyes are cell-permeant, fluorescent probes used for labeling and localizing mitochondria in live cells for fluorescence imaging and flow cytometry. These dyes passively diffuse across the plasma membrane and accumulate in active mitochondria in a membrane potential-dependent manner. A key feature of the rosamine-based this compound probes (CMTMRos and CM-H2TMRos) is their retention after aldehyde fixation and detergent permeabilization, making them suitable for workflows that require subsequent processing, such as immunocytochemistry . The staining principle relies on the probe's cationic charge, which is attracted to the negative mitochondrial membrane potential. Once inside the mitochondria, the chloromethyl moiety of the dye reacts with thiol groups on peptides and proteins, covalently trapping it within the organelle. This allows the stain to be retained even if the mitochondrial membrane potential is lost at a later time . This compound dyes are well-suited for multicolor labeling experiments as their orange fluorescence (Ex/Em ~554/576 nm) is well-resolved from the green fluorescence of other probes like GFP . Researchers should note that MitoTracker dyes are intended for use as endpoint assays. For the specific study of dynamic changes in mitochondrial membrane potential, alternatives such as JC-1 or TMRM are recommended . It is also critical to optimize dye concentration, as using concentrations higher than the recommended 50–200 nM range can lead to background fluorescence and non-specific staining of other cellular structures . These dyes are for Research Use Only and are not approved for use in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24Cl2N2O B1264296 mitoTracker Orange

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN2O.ClH/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17;/h5-14H,15H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTMEYOUQQFBJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199116-50-2
Record name Xanthylium, 9-[4-(chloromethyl)phenyl]-3,6-bis(dimethylamino)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199116-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanistic Principles of Mitotracker Orange Cmtmros Accumulation in Active Mitochondria

Cellular Permeation and Selective Mitochondrial Localization

MitoTracker Orange CMTMRos is a cell-permeant, hydrophobic compound. lumiprobe.comthermofisher.com Its chemical structure, featuring a lipophilic and cationic rosamine base, allows it to passively diffuse across the plasma membrane of a live cell. lumiprobe.compubcompare.aithermofisher.com Once inside the cytoplasm, its journey continues towards the mitochondria. The dye's cationic nature is a key determinant in its selective accumulation within these organelles. lumiprobe.comresearchgate.netlumiprobe.com

Dependence on Mitochondrial Membrane Potential (ΔΨm) for Accumulation and Fluorescence

The driving force behind the sequestration of this compound CMTMRos into the mitochondria is the mitochondrial membrane potential (ΔΨm). pubcompare.airesearchgate.netnih.govmedchemexpress.com Healthy, actively respiring mitochondria maintain a highly negative membrane potential across their inner membrane, which is generated by the electron transport chain. researchgate.netnih.gov This negative charge electrophoretically attracts and concentrates the positively charged this compound molecules from the cytoplasm into the mitochondrial matrix. researchgate.netnih.gov Consequently, the fluorescence intensity of the dye is directly proportional to the mitochondrial membrane potential, making it a valuable indicator of mitochondrial health. researchgate.netnih.gov A decrease in ΔΨm, often associated with mitochondrial dysfunction, results in reduced accumulation of the dye and a weaker fluorescent signal. nih.gov

Covalent Conjugation with Intramitochondrial Thiol Groups: Implications for Staining Stability and Retention

A distinguishing feature of this compound CMTMRos is its mildly thiol-reactive chloromethyl group. thermofisher.comresearchgate.netnih.govresearchgate.net Once concentrated within the mitochondria, this reactive group forms covalent bonds with thiol groups present on mitochondrial proteins and peptides, such as glutathione. researchgate.netnih.govresearchgate.net This covalent conjugation effectively traps the dye inside the mitochondria. nih.govresearchgate.net This stable binding ensures that the fluorescent signal is well-retained even after the cells are subjected to fixation with aldehydes and permeabilization with detergents. thermofisher.comlumiprobe.comthermofisher.com This characteristic is a significant advantage over other mitochondrial dyes, like rhodamine 123, which are easily washed out if the mitochondrial membrane potential is lost. thermofisher.comnih.gov

Oxidation-Dependent Fluorescence Activation of Reduced Forms (e.g., CM-H2TMRos)

This compound CM-H2TMRos is a reduced and non-fluorescent precursor to the CMTMRos dye. lumiprobe.comthermofisher.comresearchgate.netfishersci.seruixibiotech.com This cell-permeant probe passively enters the cell and, like its oxidized counterpart, accumulates in the mitochondria. lumiprobe.comresearchgate.net However, it only becomes fluorescent upon oxidation. lumiprobe.comthermofisher.comlunanano.ca This oxidation event occurs within actively respiring mitochondria. researchgate.netresearchgate.net The conversion of the non-fluorescent CM-H2TMRos to the fluorescent CMTMRos makes this probe a sensitive indicator of mitochondrial oxidative activity. nih.gov Studies have shown that CM-H2TMRos can be oxidized by reactive oxygen species (ROS), particularly superoxide (B77818), making it a useful tool for monitoring intracellular ROS levels in real-time. nih.gov

Advanced Methodological Applications in Mitochondrial Research Utilizing Mitotracker Orange Cmtmros

Live-Cell Fluorescence Microscopy Techniques

Live-cell imaging with MitoTracker Orange CMTMRos provides a window into the real-time behavior of mitochondria. This allows researchers to observe and quantify dynamic processes such as fission, fusion, and changes in morphology, which are crucial for cellular homeostasis. moleculardevices.com

Confocal Laser Scanning Microscopy (CLSM) for Spatiotemporal Mitochondrial Analysis

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique that, when combined with this compound CMTMRos, enables the high-resolution, three-dimensional visualization of mitochondrial networks. nih.govnih.gov This approach allows for detailed spatiotemporal analysis of mitochondrial morphology and distribution within the cellular environment. nih.govnih.gov By acquiring optical sections through the cell, a 3D reconstruction of the mitochondrial network can be generated, providing insights into its intricate architecture. nih.gov For instance, researchers have successfully used this combination to study mitochondrial dynamics in various cell types, including human neuroblastoma PC12 cells. moleculardevices.com The resulting images can reveal changes in mitochondrial shape, from elongated and interconnected networks to fragmented and punctate structures, which are often indicative of cellular stress or dysfunction. moleculardevices.comnih.gov

Time-Lapse and Multi-Dimensional Imaging for Dynamic Mitochondrial Studies

Multi-dimensional imaging, which often combines 3D spatial information (z-stacks) with time-lapse recording (4D imaging), provides a comprehensive view of mitochondrial behavior in living cells. moleculardevices.complos.org This approach has been instrumental in understanding the chronological sequence of events during mitochondrial division and segregation. rupress.org However, it is important to note that long-term time-lapse imaging can sometimes lead to phototoxicity, potentially altering mitochondrial morphology and function. rupress.org

Considerations for Image Acquisition and Optimization

Optimizing image acquisition parameters is critical for obtaining high-quality and reliable data when using this compound CMTMRos. Key considerations include the concentration of the dye, incubation time, and the settings of the microscope. medchemexpress.comtargetmol.com

For optimal staining, it is recommended to use a working concentration of the dye and incubate the cells for a specific period, typically at 37°C. medchemexpress.comtargetmol.com After incubation, washing the cells can help reduce background fluorescence. nih.gov During image acquisition with a confocal microscope, parameters such as laser power, pinhole size, and detector gain must be carefully adjusted to maximize the signal-to-noise ratio while minimizing photobleaching and phototoxicity. moleculardevices.combiorxiv.org For instance, using a water immersion objective can improve the resolution for resolving individual mitochondria. moleculardevices.com Acquiring z-stacks with appropriate intervals between optical sections is also crucial for accurate 3D reconstruction. moleculardevices.combiorxiv.org

ParameterRecommendationRationale
Dye Concentration 25-500 nM for live cells, 100-1000 nM for fixed cellsTo achieve sufficient staining without causing cellular toxicity. medchemexpress.comtargetmol.com
Incubation Time 15-45 minutes at 37°CTo allow for adequate accumulation of the dye in the mitochondria. medchemexpress.comtargetmol.com
Post-Staining Washes Three times with pre-warmed mediumTo remove unbound dye and reduce background fluorescence. nih.gov
Microscopy Confocal with appropriate laser lines (e.g., 550-561 nm excitation)For high-resolution imaging and optical sectioning. biorxiv.orgfluorofinder.com
Objective High numerical aperture (e.g., 40x water immersion or 100x oil immersion)To resolve fine mitochondrial structures. moleculardevices.comevidentscientific.com
Z-stack Acquisition 0.6–1 μm intervalsTo ensure proper sampling for 3D reconstruction. moleculardevices.com

Quantitative Image Analysis Platforms for Mitochondrial Network Characterization (e.g., MitoGraph)

Following image acquisition, quantitative analysis is essential for extracting objective and reproducible data from mitochondrial images. Software platforms like MitoGraph have been developed for the automated analysis of 3D mitochondrial morphology. nih.govresearchgate.netfrontiersin.org

MitoGraph processes 3D images to reconstruct the mitochondrial network and quantify various morphological parameters, including volume, length, and the degree of branching. nih.govfrontiersin.org This allows for a more objective and detailed characterization of mitochondrial networks compared to qualitative descriptions. nih.gov The software has been successfully used to analyze mitochondrial morphology in various cell types and to differentiate between distinct mitochondrial states, such as fragmented and hyper-elongated networks. nih.govresearchgate.net The output from MitoGraph can be further analyzed to provide insights into the relationship between mitochondrial form and function. frontiersin.org

Flow Cytometry for Population-Level Mitochondrial Assessment

Flow cytometry offers a high-throughput method for analyzing mitochondrial characteristics in large cell populations.

Assessment of Mitochondrial Membrane Potential (ΔΨm) in Cell Populations

This compound CMTMRos is utilized in flow cytometry to assess the mitochondrial membrane potential (ΔΨm) across a population of cells. biorxiv.orgfrontiersin.org The fluorescence intensity of the dye is dependent on the membrane potential, with higher intensity indicating a more polarized (healthier) mitochondrial membrane. researchgate.net This method allows for the rapid and quantitative measurement of changes in ΔΨm in response to various stimuli or treatments. tandfonline.com

In flow cytometry experiments, cells are stained with this compound CMTMRos and then analyzed as they pass individually through a laser beam. biorxiv.orgfrontiersin.org The instrument detects the fluorescence emitted from each cell, providing a distribution of ΔΨm within the population. biorxiv.orgfrontiersin.org This technique has been employed to study mitochondrial activity in diverse cell types, from non-small lung cancer cells to microalgal symbionts of corals. biorxiv.orgfrontiersin.orgtandfonline.com It's important to note that factors such as efflux pump activity can potentially influence the dye accumulation and may require the use of inhibitors for accurate ΔΨm assessment in certain cell types like hematopoietic stem and progenitor cells. nih.gov

Cell TypeResearch FocusKey Finding with this compound
Non-small lung cancer cells (A549 and 95D)Effect of genistein (B1671435) on mitochondrial functionGenistein treatment led to a decrease in mitochondrial membrane potential and activity. tandfonline.com
Microalgal symbionts of coralsIdentification of heat-tolerant strainsHigher mitochondrial membrane potential was observed in heat-tolerant strains. biorxiv.orgfrontiersin.org
Hematopoietic stem and progenitor cellsAccurate measurement of mitochondrial membrane potentialEfflux pump inhibitors are necessary for precise ΔΨm assessment with mitochondrial dyes. nih.gov

Concurrent Analysis of Mitochondrial Parameters with Other Cellular Markers

This compound CMTMRos is a fluorescent dye that facilitates the visualization of mitochondria in living cells. emulatebio.com Its accumulation within mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health. emulatebio.comnih.gov A key advantage of this compound CMTMRos is its compatibility with other fluorescent probes, enabling the simultaneous analysis of multiple cellular parameters.

Researchers can combine this compound CMTMRos with nuclear stains like Hoechst 33342 to concurrently visualize mitochondrial localization and nuclear morphology. moleculardevices.commoleculardevices.com This dual-staining approach is particularly useful in studies investigating cellular responses to various treatments or disease states. For instance, in studies of neuroblastoma cells, this combination has been used to monitor changes in both mitochondrial and nuclear characteristics following exposure to compounds that affect mitochondrial function. moleculardevices.com

Furthermore, this compound CMTMRos can be used alongside probes that measure other aspects of cellular health, such as reactive oxygen species (ROS) production or cell viability. nih.govmq.edu.au For example, it can be multiplexed with CellROX Deep Red, a sensor for ROS, and Hoechst 33342 to simultaneously assess mitochondrial integrity, oxidative stress, and cell number in high-content screening assays. nih.gov This multi-parametric approach provides a more comprehensive understanding of cellular physiology and pathology.

The ability to use this compound CMTMRos in conjunction with other markers is also beneficial in studies of specific cell types, such as immune cells. In human monocytes, it has been used to identify subpopulations with different mitochondrial membrane potentials, providing insights into their functional state. nih.gov This highlights the utility of this compound CMTMRos in dissecting cellular heterogeneity within a population.

Integration with Multi-Parametric Cellular Assays

A common co-staining combination involves this compound CMTMRos, a nuclear dye such as Hoechst 33342, and a viability dye like Calcein AM. moleculardevices.com This trio of fluorescent probes allows for the simultaneous evaluation of mitochondrial potential, nuclear morphology and count, and plasma membrane integrity. moleculardevices.com Such a multi-faceted analysis is invaluable for in vitro toxicology studies, where the effects of various compounds on different cellular compartments can be assessed concurrently. moleculardevices.comnih.gov

For example, in studies involving HeLa cells, this co-staining method has been employed to characterize the phenotypic effects of drugs known to induce cell death. moleculardevices.com Similarly, in research on induced pluripotent stem cell-derived cardiomyocytes and hepatocytes, a combination of this compound, Hoechst 33342, and a reactive oxygen species (ROS) indicator was used to evaluate cytotoxicity, mitochondrial integrity, and oxidative stress. nih.gov

The compatibility of this compound CMTMRos with fixation protocols further enhances its utility in co-staining experiments. fishersci.selumiprobe.com After staining live cells, they can be fixed and permeabilized for subsequent immunocytochemistry, allowing for the detection of additional cellular markers, such as cytoskeletal proteins like actin, which can be visualized using fluorescently labeled phalloidin. moleculardevices.com This enables a detailed analysis of not only organelle health but also cellular structure and organization.

This compound CMTMRos is a valuable tool in high-content screening (HCS) assays, which are used to analyze the effects of various compounds on cellular physiology and in disease models. moleculardevices.commoleculardevices.com HCS platforms combine automated microscopy with sophisticated image analysis to extract quantitative data from individual cells, allowing for the simultaneous measurement of multiple parameters. moleculardevices.com

In the context of HCS, this compound CMTMRos is often used to assess mitochondrial health and function. moleculardevices.commoleculardevices.com For instance, in studies of neuroblastoma cells, it has been employed to screen for compounds that cause mitochondrial damage. moleculardevices.com By imaging cells stained with this compound and a nuclear dye, researchers can identify changes in mitochondrial morphology and number, providing insights into the mechanisms of drug-induced toxicity. moleculardevices.com

The integration of this compound CMTMRos into multi-parametric HCS assays allows for a comprehensive evaluation of cellular phenotypes. It can be combined with other fluorescent probes to simultaneously measure cell viability, nuclear morphology, cytoskeletal integrity, and the formation of reactive oxygen species (ROS). moleculardevices.comnih.gov This multiplexing capability is particularly useful for toxicity screening in various cell types, including induced pluripotent stem cell-derived cardiomyocytes and hepatocytes. nih.gov

The compatibility of this compound CMTMRos with fixation and permeabilization protocols further expands its applicability in HCS. moleculardevices.com After live-cell staining, samples can be processed for immunofluorescence, enabling the detection of additional biomarkers and providing a more detailed characterization of cellular responses. moleculardevices.com This makes this compound CMTMRos a versatile reagent for large-scale screening efforts aimed at identifying novel therapeutic agents or understanding the cellular basis of disease.

Co-staining Strategies for Comprehensive Cell Health and Viability Assessment

Sample Preparation and Handling Considerations in Experimental Protocols

Optimizing the concentration of this compound CMTMRos is a critical step in ensuring accurate and reliable results in mitochondrial research. The ideal concentration can vary significantly depending on the specific cell type being studied and the objectives of the experiment. biolegend.comabpbio.com

For live-cell imaging applications, a lower concentration range, typically between 25 and 500 nM, is recommended. medchemexpress.comthermofisher.com Some protocols suggest a more specific range of 50 to 250 nM for live imaging. biolegend.com Using the lowest possible concentration that provides adequate signal is crucial to minimize potential artifacts and mitochondrial toxicity that can occur from overloading the cells with the dye. abpbio.comthermofisher.com Higher concentrations may lead to the staining of other cellular structures besides the mitochondria. abpbio.comthermofisher.com

When experiments require subsequent fixation and permeabilization of the cells, a higher concentration of this compound CMTMRos is often necessary. The recommended range for these applications is typically between 100 and 500 nM, with some sources suggesting up to 1000 nM. biolegend.commedchemexpress.comthermofisher.com This higher concentration ensures that a sufficient amount of the dye is retained within the mitochondria after the fixation process. biolegend.comabpbio.com

It is important to note that these concentration ranges are general guidelines, and empirical testing is often required to determine the optimal concentration for a particular cell line and experimental setup. biolegend.comabpbio.com Factors such as the permeability of the cells and the specific imaging instrumentation used can influence the final working concentration. abpbio.com For example, a study on HMEC-1 cells found that a concentration of 25 nM produced high-quality images of mitochondria, while 200 nM resulted in an increase in swollen and fragmented mitochondria, as well as non-mitochondrial fluorescence. nih.gov

Table 1: Recommended Concentration Ranges for this compound CMTMRos

Application Recommended Concentration Range Key Considerations
Live-Cell Imaging 25-500 nM medchemexpress.comthermofisher.com Use the lowest effective concentration to minimize toxicity and artifacts. abpbio.comthermofisher.com
Fixed-Cell Imaging 100-1000 nM biolegend.commedchemexpress.comthermofisher.com Higher concentration needed for dye retention post-fixation. biolegend.comabpbio.com
Flow Cytometry ~50 nM biolegend.com Titration is recommended for optimal performance. biolegend.com

A significant advantage of this compound CMTMRos is its compatibility with post-staining fixation procedures, which allows for its use in combination with immunocytochemistry and other downstream analyses. fishersci.selumiprobe.comthermofisher.com This feature is particularly valuable for researchers who need to correlate mitochondrial localization and health with the presence and distribution of other cellular proteins.

This compound CMTMRos contains a mildly thiol-reactive chloromethyl group that allows it to covalently bind to proteins within the mitochondrial matrix. abpbio.comnih.gov This covalent attachment ensures that the dye is well-retained within the mitochondria even after the cells are subjected to fixation with aldehyde-based fixatives, such as paraformaldehyde (PFA) or formaldehyde. emulatebio.comfishersci.senih.gov

The fixation process typically involves incubating the stained cells in a solution of 2-4% PFA for a short period, usually around 10-20 minutes at room temperature. moleculardevices.combiolegend.com Following fixation, the cells can be permeabilized with detergents like Triton X-100 or saponin (B1150181) to allow antibodies access to intracellular antigens. moleculardevices.combiolegend.comdiva-portal.org The fluorescence of this compound CMTMRos is preserved through these steps, enabling multi-color imaging experiments where mitochondria are visualized alongside other antibody-labeled structures. fishersci.selumiprobe.com

This compatibility has been demonstrated in various cell types and experimental contexts. For example, HeLa cells stained with this compound were successfully fixed and permeabilized for subsequent staining of the actin cytoskeleton with phalloidin. moleculardevices.com Similarly, in studies on human hepatocytes, cells were stained with this compound, fixed, and then subjected to further staining protocols. emulatebio.com However, it is important to note that while the dye is generally well-retained, some signal loss may occur, and optimization of fixation and permeabilization conditions may be necessary for specific applications. nih.gov It is also crucial to perform the staining on live cells before fixation, as the dye's accumulation in mitochondria is dependent on the membrane potential of living cells. emulatebio.com

Applications in Investigating Mitochondrial Physiological and Pathological States

Elucidating Mitochondrial Function in Cellular Bioenergetics

The bioenergetic state of a cell is intrinsically linked to the function of its mitochondria. MitoTracker Orange provides a means to probe key parameters of mitochondrial activity, offering insights into cellular energy metabolism.

This compound, particularly its CM-H2TMRos form, serves as an effective tool for evaluating mitochondrial oxidative activity. nih.gov This reduced version of the dye is essentially non-fluorescent until it enters a living, actively respiring cell. researchgate.net Inside the cell, it is oxidized, converting it into the highly fluorescent this compound CMTMRos, which is then sequestered in the mitochondria. thermofisher.comresearchgate.net The intensity of the resulting fluorescence is correlated with the level of mitochondrial oxidative activity. nih.gov This allows researchers to assess the respiratory state of mitochondria within intact cells, avoiding the need for organelle isolation which can disrupt cellular structures. nih.gov

Research has utilized this property to gauge mitochondrial activity in various contexts. For instance, studies in glioma cells have employed this compound to estimate the level of oxidative stress under different conditions, demonstrating that its fluorescence lifetime is a sensitive indicator of reactive oxygen species (ROS) production in mitochondria. nih.gov However, it is noteworthy that some studies have reported that at high concentrations, this compound can directly interfere with mitochondrial function by inhibiting respiratory complex I, which could lead to depolarization and an altered respiratory state. researchgate.netnih.govresearchgate.net

The accumulation of this compound is dependent on the mitochondrial membrane potential (ΔΨm), making it a widely used indicator of mitochondrial health. medchemexpress.comnih.govlumiprobe.com As a cationic dye, it is drawn to and accumulates in the mitochondrial matrix due to the strong negative electrochemical gradient across the inner mitochondrial membrane. nih.govnih.gov A high fluorescence intensity is therefore often interpreted as an indicator of healthy, energized mitochondria with a robust membrane potential.

This principle is applied in numerous research settings to detect changes in ΔΨm. For example, it has been used to assess the effects of various compounds on mitochondrial integrity. moleculardevices.com Studies have shown that a decrease in this compound fluorescence can signify mitochondrial depolarization, an early event in apoptosis and a sign of cellular stress. moleculardevices.comnih.gov Conversely, an increase in staining can indicate mitochondrial hyperpolarization. rupress.org It is crucial to note a key limitation: the dye contains a mildly thiol-reactive chloromethyl group that forms covalent bonds with mitochondrial proteins. thermofisher.comnih.gov This means the probe can be retained within the mitochondria even after the membrane potential has been lost. nih.gov Consequently, while this compound is excellent for providing a snapshot of the mitochondrial membrane potential at a specific moment, its retention does not reliably reflect dynamic changes in ΔΨm over time. nih.govresearchgate.net

Assessment of Mitochondrial Oxidative Activity and Respiration

Analysis of Mitochondrial Dynamics and Morphology

Mitochondria are not static organelles but form a dynamic, interconnected network that constantly undergoes fission (division) and fusion (merging) to adapt to cellular needs. nih.gov this compound is instrumental in visualizing these processes. springernature.com

The balance between mitochondrial fission and fusion is critical for maintaining cellular homeostasis, and disruptions in this balance are linked to various diseases. biorxiv.orgmdpi.com Live-cell imaging using this compound allows researchers to observe these dynamic morphological changes in real-time. nih.govmdpi.com By staining the entire mitochondrial network, the dye makes it possible to track the separation of a single mitochondrion into two or more smaller ones (fission) and the merging of multiple mitochondria into a larger one (fusion). nih.govpnas.org

For example, this compound has been used in combination with other fluorescent probes like SYBR Green I (which stains mitochondrial DNA) to simultaneously observe the dynamics of the organelle and its nucleoids during fission and fusion in plant cells. pnas.org Such studies have revealed that these processes can lead to the unequal distribution of mitochondrial genomes. pnas.org Research on the effects of phototoxicity has also inadvertently highlighted these dynamics, showing how light-induced stress can alter mitochondrial morphology into a "pearl-necklace" phenotype, which involves alternating constricted and expanded regions, reflecting changes in fission/fusion processes. biorxiv.orgmdpi.com

This type of analysis has proven valuable in studying pathological states. In one study, this compound was used to demonstrate that cells derived from schizophrenia patients exhibit altered mitochondrial distribution and network connectivity compared to healthy subjects. nih.govspringernature.com Quantitative analysis of mitochondrial networks stained with this compound can be enhanced with specialized software. For instance, programs like MitoGraph can process 3D images of stained mitochondria to extract detailed morphometric data, such as the length of mitochondrial tubules and the number of junctions and free ends, providing a quantitative measure of network connectivity. nih.gov

Investigating Fission-Fusion Dynamics in Cellular Adaptation

Mitochondrial Biogenesis Research

Mitochondrial biogenesis, the process of generating new mitochondria, is essential for cell growth, differentiation, and adaptation to metabolic demands. This compound serves as a tool in this area of research by providing a measure of mitochondrial functional mass. oncotarget.com An increase in the total fluorescence from this compound within a cell population can indicate an increase in the number or activity of mitochondria, which is often a corollary of enhanced mitochondrial biogenesis. oncotarget.com

Researchers have used FACS (fluorescence-activated cell sorting) analysis of cells stained with this compound to quantify changes in mitochondrial activity associated with biogenesis. oncotarget.com For instance, studies have shown that the activation of signaling pathways, such as the WNT/FGF pathway, can lead to an increase in both mitochondrial mass and activity, as measured by MitoTracker probes. oncotarget.com In studies of cancer stem-like cells, this compound has been used alongside probes that measure mitochondrial mass irrespective of membrane potential (like MitoTracker Green or Deep Red) to demonstrate that processes like anchorage-independent growth require active mitochondrial biogenesis. nih.govoncotarget.com By comparing the signals from potential-dependent (Orange) and potential-independent (Green/Deep Red) probes, researchers can distinguish between an increase in mitochondrial mass and an increase in the functional activity per mitochondrion. nih.gov

Data Tables

Table 1: Properties of this compound

Property Description Source(s)
Mechanism A cell-permeant, cationic dye that passively diffuses across the plasma membrane and accumulates in active mitochondria due to their negative membrane potential. pubcompare.aithermofisher.com
Fluorescence The CM-H2TMRos form is non-fluorescent until oxidized within actively respiring mitochondria. The CMTMRos form is fluorescent. nih.govresearchgate.netfluorofinder.com
Excitation Max. ~551-554 nm fishersci.semedchemexpress.comaatbio.com
Emission Max. ~573-576 nm medchemexpress.comfluorofinder.comaatbio.comfluorofinder.com
Fixability The fluorescent signal is well-retained after aldehyde-based fixation, allowing for subsequent immunocytochemistry or other processing. thermofisher.comfishersci.selumiprobe.com

| Primary Use | Labeling mitochondria for fluorescence microscopy to assess mitochondrial membrane potential, oxidative activity, morphology, and distribution. | pubcompare.ainih.govthermofisher.com |

Table 2: Research Applications of this compound

Research Area Key Finding Organism/Cell Type Source(s)
Cellular Bioenergetics Fluorescence lifetime of MTO is sensitive to mitochondrial ROS production. Glioma cells nih.gov
Membrane Potential MTO retention does not reliably track ΔΨm over time due to covalent binding. Isolated mitochondria nih.gov
Mitochondrial Dynamics Revealed unequal distribution of nucleoids during mitochondrial fission. Onion epidermal cells pnas.org
Network Morphology Identified altered mitochondrial distribution and connectivity in disease. Cells from schizophrenia patients nih.govspringernature.com

| Mitochondrial Biogenesis | WNT/FGF signaling increases mitochondrial mass and activity. | MCF7 breast cancer cells | oncotarget.com |

Measurement of Mitochondrial Content and Biogenesis Processes

This compound is instrumental in quantifying mitochondrial mass and monitoring mitochondrial biogenesis, the process of generating new mitochondria. Since its accumulation is dependent on mitochondrial membrane potential, its fluorescence intensity can serve as an indicator of mitochondrial activity and content. nih.gov

In a study on sea urchin eggs and embryos, this compound was used alongside MitoTracker Green to measure mitochondrial mass and oxidative activity. The research revealed a significant increase in mitochondrial activity and a change in their distribution following fertilization, demonstrating the dye's effectiveness in monitoring mitochondrial changes during early development. nih.gov While some sources suggest that this compound's dependence on membrane potential makes it a less suitable candidate for measuring mitochondrial mass compared to potential-independent dyes like MitoTracker Green, it is often used for this purpose, especially when assessing functional mitochondrial mass. nih.govoncotarget.com To distinguish between changes in mitochondrial mass and membrane potential, this compound can be used in conjunction with a membrane potential-insensitive dye, with the ratio of the two signals providing a more accurate assessment of membrane potential changes.

Table 1: Research Findings on this compound in Measuring Mitochondrial Content and Biogenesis

Research Area Cell/Organism Model Key Finding with this compound Reference(s)
Early Development Sea Urchin (Paracentrotus lividus) Revealed an increase in mitochondrial oxidative activity and redistribution post-fertilization. nih.gov
Cancer Biology MCF7 Breast Cancer Cells Used to measure mitochondrial membrane potential, which correlates with increases in mitochondrial mass and biogenesis driven by WNT1/FGF3 signaling. oncotarget.com
Cellular Metabolism C2C12 Myoblasts Although not directly using this compound, related studies highlight its utility in assessing mitochondrial capacity following treatments that induce biogenesis. physiology.org

Studies of Signaling Pathways Regulating Mitochondrial Proliferation

This compound has been employed to investigate signaling pathways that control mitochondrial proliferation, such as those involving the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis.

In studies involving cardiac myocytes, forced expression of PGC-1α led to a marked increase in mitochondrial number and respiratory capacity. jci.orgjci.org The use of a mitochondrion-selective dye like this compound allowed for the visualization and estimation of this increased mitochondrial capacity, confirming the role of PGC-1α in promoting mitochondrial biogenesis in heart tissue. jci.orgjci.org Similarly, research on cancer stem cells has utilized this compound to show that inhibition of ERRα, a cofactor of PGC-1α, leads to a decrease in mitochondrial membrane potential, indicating suppressed mitochondrial function and biogenesis. nih.gov These studies underscore the utility of this compound in elucidating the molecular mechanisms that govern mitochondrial proliferation in both physiological and pathological contexts.

Investigating Cellular Stress Responses and Mitochondrial Health

Mitochondria are central to cellular stress responses, and this compound is a key reagent for assessing mitochondrial integrity and function under various stress conditions.

Mitochondrial Integrity and Function under Environmental and Chemical Stress

This compound is widely used to evaluate the impact of environmental toxins and chemical compounds on mitochondrial health. Mitochondrial depolarization is a key indicator of cellular damage from oxidative stress or hypoxia. moleculardevices.com By measuring the fluorescence intensity of this compound, researchers can assess changes in mitochondrial membrane potential (MMP), a critical parameter of mitochondrial function. moleculardevices.commoleculardevices.com

For instance, studies have used this compound to assess the effects of compounds like rotenone (B1679576) and valinomycin (B1682140) on mitochondria in neuroblastoma cells. moleculardevices.com These experiments revealed distinct changes in mitochondrial morphology, such as fragmentation and collapse, in response to the chemical stressors. moleculardevices.com In toxicology screens, the dye is used to identify drug-induced mitochondrial dysfunction. thermofisher.comfujifilmcdi.com For example, treatment of cells with mitochondrial inhibitors like CCCP and Antimycin A results in a dramatic loss of this compound staining, indicating a collapse of the mitochondrial membrane potential and loss of mitochondrial integrity. moleculardevices.com

Table 2: Research Findings on this compound in Cellular Stress Response

Stressor Cell/Organism Model Key Finding with this compound Reference(s)
Chemical Inhibitors (CCCP, Antimycin A) U2OS Osteosarcoma Cells Demonstrated a dose-dependent loss of mitochondrial membrane potential. moleculardevices.com
Chemical Inhibitors (Rotenone, Valinomycin) PC12 Neuroblastoma Cells Revealed compound-specific changes in mitochondrial shape, including fragmentation and collapse. moleculardevices.com
Oxidative Stress (Hydrogen Peroxide) INS-1E Insulinoma Cells Visualized changes in mitochondrial morphology following transient oxidative stress. nih.gov
Drug-Induced Toxicity (Troglitazone, etc.) Primary Rat Hepatocytes Used in high-content screening to identify mitochondrial damage as a key parameter of hepatotoxicity. thermofisher.com

Role in Reactive Oxygen Species (ROS) Generation and Detection

While this compound itself is not a direct probe for reactive oxygen species (ROS), its reduced form, this compound CM-H2TMRos, becomes fluorescent upon oxidation. thermofisher.comnih.gov This oxidation can be driven by ROS within the mitochondria, making it a useful tool for studying processes involving mitochondrial ROS production. nih.govnih.gov

Research has shown that CM-H2TMRos can be used for the real-time monitoring of intracellular ROS, particularly superoxide (B77818). nih.govresearchgate.net In Swiss 3T3 fibroblasts, arachidonic acid-induced increases in ROS were detected as a rapid increase in CMTMRos fluorescence. nih.gov Studies in yeast have also used this compound in conjunction with ROS-specific dyes like H2DCF-DA to confirm that mitochondria are the primary source of ROS production under certain apoptotic conditions. rupress.org However, it is important to note that since the dye's accumulation is dependent on membrane potential, changes in ROS and membrane potential can be confounding factors, and careful experimental design is necessary. nih.gov

Contributions to Programmed Cell Death Research

This compound has made significant contributions to the study of apoptosis, or programmed cell death, where mitochondrial events play a central role.

Mitochondrial Events in Apoptotic Pathways and Mechanisms

A hallmark of early apoptosis is the disruption of mitochondrial function, including the loss of mitochondrial membrane potential (MMP). ionbiosciences.comnih.gov this compound is used to detect this loss of MMP, which often precedes other signs of apoptosis like nuclear condensation. nih.gov

In studies of apoptosis, a decrease in this compound fluorescence indicates a collapse of the MMP, a key event in the apoptotic cascade. targetmol.comabcam.cn For example, in Jurkat cells induced to undergo apoptosis with camptothecin (B557342), a decrease in MitoTracker Red (a related dye) fluorescence was observed, coinciding with other apoptotic markers. thermofisher.com Similarly, in human keratinocytes subjected to thermal injury, the loss of mitochondrial transmembrane potential, detected by this compound, was found to be an early event in the apoptotic process. nih.gov This allows researchers to distinguish between apoptosis and other forms of cell death. The dye is often used in multiparametric assays, for instance, in combination with markers of caspase activation (like CellEvent Caspase-3/7 Green) or plasma membrane changes (like Annexin V), to provide a more complete picture of the apoptotic process. thermofisher.comthermofisher.comthermofisher.com

Table 3: Compound Names Mentioned

Compound Name
This compound This compound CMTMRos
This compound CM-H2TMRos MitoTracker Green
MitoTracker Red MitoTracker Deep Red
Antimycin A Arachidonic Acid
Camptothecin Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
Dichlorofluorescin diacetate (H2DCF-DA) Rotenone
Valinomycin Hoechst 33342
CellEvent Caspase-3/7 Green Annexin V
10-nonyl acridine (B1665455) orange (NAO) Rhodamine 123
Tetramethylrhodamine, methyl ester (TMRM) JC-1
JC-10 XCT790
Troglitazone Staurosporine (B1682477)
Aspirin Chlorpromazine
Niclosamide Myxothiazol
Glucose Oxidase Catalase
Tiopronin (2-MPG) Lysophosphatidic acid
Hydrogen peroxide (H2O2) Potassium superoxide (KO2)
N-acetylcysteine (NAC) NOC-18
Chloroquine Methyl mercury

Early Detection of Mitochondrial Dysfunction as an Apoptotic Marker

The disruption of mitochondrial membrane potential (ΔΨm) is a critical and early event in the cascade of apoptosis, or programmed cell death. This compound, a fluorescent dye that accumulates in mitochondria with intact membrane potential, serves as a sensitive indicator for detecting this early sign of mitochondrial dysfunction and subsequent apoptosis. abcam.cnsartorius.com In healthy, non-apoptotic cells, this compound accumulates in the mitochondria, driven by the negative mitochondrial membrane potential, resulting in bright orange-red fluorescence. abcam.cnabcam.co.jp However, as cells enter apoptosis, the mitochondrial membrane potential collapses. abcam.cnabcam.co.jp This depolarization prevents the accumulation of this compound, leading to a significant decrease in fluorescence intensity, which can be quantified to assess the onset of apoptosis. abcam.cnabcam.co.jp

Research has consistently demonstrated the utility of this compound in identifying apoptotic cells before the appearance of later-stage morphological changes like nuclear condensation or fragmentation. The collapse of the mitochondrial membrane potential is a key event that often precedes the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade leading to cell death. abcam.cnabcam.co.jp Therefore, the reduction in this compound staining provides a valuable early marker for apoptosis.

Studies have employed this compound in various cell types to monitor apoptosis. For instance, in Jurkat cells, a human T-cell leukemia line, treatment with apoptosis-inducing agents like staurosporine or camptothecin leads to a noticeable decrease in this compound fluorescence, which can be measured using flow cytometry. abcam.cnthermofisher.comthermofisher.cn Similarly, research on cancer cell lines, such as HCT116 colorectal carcinoma, has utilized this compound in conjunction with other apoptotic markers like CellEvent Caspase-3/7 Green to conduct multi-parameter analyses of apoptosis. moleculardevices.com

The following table summarizes findings from studies that used this compound to detect early apoptotic events.

Cell TypeApoptosis InducerObservation with this compoundReference
Jurkat (Human T-cell leukemia)CamptothecinDecreased fluorescence intensity, indicating loss of mitochondrial membrane potential. thermofisher.comthermofisher.cn
Jurkat (Human T-cell leukemia)FCCP (uncoupling agent)Decreased fluorescence intensity, demonstrating sensitivity to mitochondrial depolarization. abcam.cnabcam.co.jp
HCT116 (Colorectal carcinoma)Anti-cancer compoundsUsed alongside Caspase-3/7 for multi-parameter apoptosis detection. moleculardevices.com
PC12 (Neuroblastoma)Valinomycin, RotenoneChanges in mitochondrial morphology and fluorescence intensity. moleculardevices.com
Mouse BlastocystsTumor Necrosis Factor (TNF)Reduced punctate staining, indicating mitochondrial dysfunction. researchgate.net

These studies highlight the effectiveness of this compound as a reliable tool for the early detection of mitochondrial dysfunction, a key hallmark of the initial phases of apoptosis. Its ability to provide a quantifiable measure of mitochondrial membrane potential makes it an invaluable probe in apoptosis research. abcam.cntargetmol.comfishersci.se

Development of Enhanced Imaging Modalities for Sub-Organelle Resolution

The intricate internal structure of mitochondria, particularly the cristae where crucial processes of cellular respiration occur, demands imaging techniques that can surpass the diffraction limit of conventional light microscopy. nagoya-u.ac.jp The future of this compound-based research is intrinsically linked to the advancement of super-resolution microscopy (SRM) techniques. researchgate.net

Super-Resolution Microscopy (SRM) Techniques:

Several SRM techniques are being employed and further developed to visualize mitochondria stained with this compound and similar dyes at the nanoscale. These include:

Stimulated Emission Depletion (STED) Microscopy: STED microscopy overcomes the diffraction limit to achieve resolutions down to tens of nanometers, enabling the visualization of mitochondrial cristae. nagoya-u.ac.jpmdpi.com this compound, with its favorable photophysical properties, is compatible with STED imaging. abberior.shopabberior.rocksbiorxiv.org Researchers are continually working on developing new fluorescent probes with enhanced photostability and reduced phototoxicity to allow for long-term live-cell STED imaging of mitochondrial dynamics. biorxiv.orgspirochrome.com For instance, the development of probes like PKmito ORANGE, which is tailored for STED microscopy, allows for detailed and extended observation of cristae structures and dynamics in living cells. biorxiv.orgspirochrome.com

Stochastic Optical Reconstruction Microscopy (STORM): STORM is another powerful SRM technique that can achieve spatial resolutions of around 30-60 nm in living cells. oxinst.comescholarship.orgpnas.org this compound has been successfully used as a photoswitchable probe for STORM imaging, allowing for the capture of highly detailed images of mitochondrial ultrastructure. oxinst.comescholarship.orgpnas.orgthermofisher.comresearchgate.net This enables the study of dynamic processes like mitochondrial fusion and fission with unprecedented detail. escholarship.orgpnas.org

Structured Illumination Microscopy (SIM): SIM offers a twofold improvement in resolution compared to conventional light microscopy (around 100 nm) and is particularly well-suited for live-cell imaging due to its lower light exposure. mdpi.comthermofisher.com this compound has been used in conjunction with SIM to visualize mitochondrial dynamics in living cells over extended periods. researchgate.netuni-wuerzburg.dearxiv.org

The table below summarizes the application of these super-resolution techniques with mitochondrial dyes.

Imaging ModalityAchievable ResolutionKey Advantages for Mitochondrial ImagingReference
STED Microscopy ~50-60 nmVisualization of mitochondrial cristae and sub-mitochondrial protein localization. nagoya-u.ac.jpnih.gov
STORM ~30-60 nmHigh-resolution imaging of mitochondrial ultrastructure and dynamics in live cells. oxinst.comescholarship.orgpnas.org
SIM ~100 nmSuitable for long-term live-cell imaging with reduced phototoxicity. mdpi.comthermofisher.com

These advancements in imaging are crucial for understanding the intricate relationship between mitochondrial structure and function in both healthy and diseased states.

Innovations in High-Throughput and Automated Analysis for Screening Applications

The ability to rapidly and automatically analyze mitochondrial morphology and function is critical for large-scale screening applications, such as drug discovery and toxicity testing. moleculardevices.com this compound is a key component in many high-content screening (HCS) assays designed to assess mitochondrial health. ucl.ac.uknih.govmoleculardevices.commoleculardevices.comresearchgate.netnih.gov

Automated Image Analysis and Phenotypic Profiling:

Future developments in this area will focus on more sophisticated and automated image analysis pipelines. biorxiv.org These systems can quantify a multitude of mitochondrial parameters from images of cells stained with this compound, including:

Mitochondrial Morphology: Parameters such as area, length, circularity, and network branching can be automatically measured to classify mitochondrial phenotypes (e.g., fragmented, tubular, networked). ucl.ac.uknih.govnih.gov

Mitochondrial Membrane Potential: The fluorescence intensity of this compound is dependent on the mitochondrial membrane potential, providing a quantitative measure of mitochondrial health. biorxiv.orgthermofisher.com

Cell Viability and Cytotoxicity: this compound is often used in multiplexed assays with other fluorescent dyes to simultaneously assess cell viability and other markers of cellular health. ucl.ac.ukmoleculardevices.com

The table below provides examples of parameters measured in high-content screening assays using mitochondrial dyes.

ParameterDescriptionAnalysis MethodReference
Mitochondrial Fragmentation Quantification of the number and size of individual mitochondria.Automated image segmentation and object counting. biorxiv.org
Mitochondrial Membrane Potential Measurement of the fluorescence intensity of potential-sensitive dyes.Mean fluorescence intensity measurement within mitochondrial regions. ucl.ac.ukthermofisher.com
Mitochondrial Content Total area or volume of mitochondria per cell.Image segmentation and area/volume calculation. nih.govresearchgate.net
Cell Spreading and Morphology Characterization of cell shape and adhesion.Analysis of cell area and perimeter from brightfield or fluorescent images. moleculardevices.com

These automated approaches enable the screening of large compound libraries to identify drugs that modulate mitochondrial function or to assess the mitochondrial toxicity of environmental chemicals. moleculardevices.comnih.govseparations.co.za

Integration with Multi-Omics Technologies for Systems Biology Approaches in Mitochondrial Health and Disease

To gain a comprehensive understanding of the complex roles of mitochondria in health and disease, it is essential to integrate data from various "omics" technologies. jci.orgnih.gov this compound-based imaging, which provides crucial information about mitochondrial phenotype, can be integrated with genomics, transcriptomics, proteomics, and metabolomics to build a systems-level picture of mitochondrial function. jci.orgejprarediseases.orgresearchgate.netresearchgate.netnih.gov

A Multi-Omics Approach:

Genomics and Transcriptomics: By correlating changes in mitochondrial morphology and function observed with this compound with gene expression profiles, researchers can identify genetic pathways that regulate mitochondrial dynamics and biogenesis. jci.orgresearchgate.net This is particularly important for understanding the molecular basis of mitochondrial diseases. ejprarediseases.org

Proteomics: Combining imaging with proteomics allows for the identification of proteins that localize to mitochondria and whose expression or modification state changes in response to cellular stress or disease. mdpi.com This can reveal novel players in mitochondrial signaling and quality control pathways.

Metabolomics: Integrating imaging data with metabolomic profiles can link changes in mitochondrial structure to alterations in cellular metabolism. mdpi.com For example, researchers can investigate how mitochondrial fragmentation affects the production of key metabolites and energy substrates.

Spatial Transcriptomics: The emerging field of spatial transcriptomics, which allows for the mapping of gene expression within tissues, can be combined with mitochondrial imaging to understand how the mitochondrial state varies across different cell types and microenvironments. frontiersin.org

The integration of these diverse datasets, often facilitated by machine learning and bioinformatics, will be instrumental in building predictive models of mitochondrial behavior and in identifying novel therapeutic targets for a wide range of diseases linked to mitochondrial dysfunction. researchgate.netnih.gov The GENOMIT consortium, for example, is a large-scale initiative that aims to use a multi-omics approach to improve the diagnosis and monitoring of mitochondrial disorders. ejprarediseases.org

The table below lists the different omics technologies and their potential integration with mitochondrial imaging.

Omics TechnologyInformation ProvidedIntegration with Mitochondrial ImagingReference
Genomics DNA sequence variations.Correlating genetic mutations with mitochondrial phenotypes. jci.org
Transcriptomics Gene expression levels (mRNA).Linking changes in gene expression to alterations in mitochondrial morphology and function. jci.orgresearchgate.net
Proteomics Protein abundance and modifications.Identifying proteins involved in mitochondrial dynamics and function. mdpi.com
Metabolomics Metabolite levels.Understanding the metabolic consequences of changes in mitochondrial structure and activity. mdpi.com
Spatial Transcriptomics Gene expression with spatial context.Mapping mitochondrial states across different cell types in tissues. frontiersin.org

Comparative Analysis and Considerations

Advantages Over Other Mitochondrial Dyes

MitoTracker Orange offers several advantages over other mitochondrial probes. Unlike conventional dyes like Rhodamine 123 or TMRM, which can leak out of the cell if the mitochondrial membrane potential is lost, this compound's covalent binding ensures its retention after fixation. thermofisher.comthermofisher.comaatbio.com This allows for the analysis of both live and fixed cells and for the preservation of the staining pattern through subsequent immunocytochemistry procedures. thermofisher.comthermofisher.com Additionally, the availability of a reduced form that becomes fluorescent only after oxidation within the mitochondria minimizes background signal. researchgate.netlumiprobe.com

Advantages in Fixation-Compatible Workflows Compared to Other Dyes

Limitations and Experimental Considerations

Despite its advantages, this compound is not without limitations. Its accumulation is dependent on the mitochondrial membrane potential, which means it may not effectively label mitochondria in cells where this potential is already compromised. rsc.orgresearchgate.net Furthermore, some studies have noted that, like other red MitoTrackers, it can be phototoxic and may generate reactive oxygen species (ROS) upon illumination. researchgate.net It has also been reported to have an inhibitory effect on Complex I of the electron transport chain, which could potentially alter the very processes being studied. researchgate.net Therefore, results obtained with this compound should be interpreted with these considerations in mind, and validation with alternative methods is often recommended.

Conclusion

MitoTracker Orange CMTMRos is a powerful and versatile fluorescent probe that has significantly advanced the study of mitochondrial biology. Its unique mechanism of action, which combines potential-dependent accumulation with covalent retention, allows for the detailed investigation of mitochondrial membrane potential, morphology, and dynamics in both live and fixed cells. It has found widespread application in diverse research areas, from fundamental cell biology to apoptosis, mitophagy, and high-content screening. While researchers must be mindful of its potential limitations, such as its effects on mitochondrial function, this compound remains a cornerstone investigative tool, continually providing critical insights into the central role of mitochondria in cellular health and disease.

Q & A

Q. How do I interpret conflicting this compound results in drug toxicity studies (e.g., increased ΔΨm vs. reduced cell viability)?

  • Methodological Answer : Perform time-course experiments to capture transient ΔΨm hyperpolarization (e.g., compensatory responses) preceding cell death. Use Annexin V/PI staining to distinguish apoptotic/necrotic populations. Validate with JC-1 dye, which forms aggregates at high ΔΨm, to confirm mitoTracker findings .

Data Presentation and Validation

  • Key Table : Example Data from RAECs Treated with Magnetic Nanoparticles (MNPs)
ConditionThis compound MFI (ΔΨm)MitoTracker Green MFI (Mass)p-value (vs. Control)
Control1500 ± 120980 ± 80
MNP-Loaded3200 ± 2501010 ± 90<0.0001
  • Interpretation : MNPs induced significant ΔΨm hyperpolarization without altering mitochondrial mass, suggesting a specific effect on membrane potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.